N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:
Formation of Benzoxazole Ring: The reaction of 2-aminophenol with aldehydes or ketones under acidic conditions forms the benzoxazole ring.
Coupling with Benzofuran: The benzoxazole derivative is then coupled with a benzofuran carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimizing reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the benzoxazole or benzofuran rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole or benzofuran compounds .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound has similar biological activities but differs in its structure and specific applications.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity, this compound has a different functional group attached to the benzoxazole ring.
N-(benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide: This compound is studied for its potential as an antimicrobial agent.
The uniqueness of this compound lies in its specific combination of the benzoxazole and benzofuran rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5839-74-7 |
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Molecular Formula |
C23H16N2O3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16N2O3/c1-14-16(23-25-18-9-3-5-12-20(18)28-23)8-6-10-17(14)24-22(26)21-13-15-7-2-4-11-19(15)27-21/h2-13H,1H3,(H,24,26) |
InChI Key |
ZTUYGULJQOBQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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